molecular formula C14H21N3O4S B10877243 1-(Butan-2-yl)-4-[(4-nitrophenyl)sulfonyl]piperazine

1-(Butan-2-yl)-4-[(4-nitrophenyl)sulfonyl]piperazine

Cat. No.: B10877243
M. Wt: 327.40 g/mol
InChI Key: CBVWFALMLFYWIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Butan-2-yl)-4-[(4-nitrophenyl)sulfonyl]piperazine is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. Its structure incorporates a piperazine core, a privileged scaffold frequently found in pharmacologically active compounds targeting the central nervous system, and other therapeutic areas . The (4-nitrophenyl)sulfonyl (tosyl) group is a versatile moiety in chemical synthesis, often employed to modulate molecular properties and interactions with biological targets. Piperazine derivatives bearing a nitrophenyl group have been investigated as potential inhibitors of various enzymes. For instance, research into structurally related nitrophenylpiperazine compounds has demonstrated their potential as inhibitors of the tyrosinase enzyme, which is a key target in dermatological research and the development of agents for skin disorders . Furthermore, the (4-nitrophenyl)sulfonyl group is a key functional group in certain experimental inhibitors of human enzymes, such as 11-beta-hydroxysteroid dehydrogenase, indicating its relevance in early-stage drug discovery programs . The specific substitution with a butan-2-yl group may influence the compound's lipophilicity and steric bulk, properties that are critical for fine-tuning pharmacokinetic profiles and binding affinity during the hit-to-lead optimization process. This product is intended for research applications, including use as a synthetic intermediate, a building block in library development, or a candidate for high-throughput screening in the identification of novel bioactive molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H21N3O4S

Molecular Weight

327.40 g/mol

IUPAC Name

1-butan-2-yl-4-(4-nitrophenyl)sulfonylpiperazine

InChI

InChI=1S/C14H21N3O4S/c1-3-12(2)15-8-10-16(11-9-15)22(20,21)14-6-4-13(5-7-14)17(18)19/h4-7,12H,3,8-11H2,1-2H3

InChI Key

CBVWFALMLFYWIN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 4-Nitrobenzenesulfonyl Chloride

The sulfonyl chloride intermediate is prepared via sulfonation of nitrobenzene:
Nitrobenzene+ClSO3H4-nitrobenzenesulfonyl chloride+HCl\text{Nitrobenzene} + \text{ClSO}_3\text{H} \rightarrow 4\text{-nitrobenzenesulfonyl chloride} + \text{HCl}
Conditions :

  • Chlorosulfonic acid (3 eq.) is added dropwise to nitrobenzene at 0–5°C.

  • Stirred for 4–6 hours, then quenched with ice.
    Yield : 75–85% after recrystallization in hexane.

Mono-Sulfonation of Piperazine

Piperazine reacts with 4-nitrobenzenesulfonyl chloride to selectively form the monosubstituted derivative:
Piperazine+4-NO2C6H4SO2Cl4-[(4-nitrophenyl)sulfonyl]piperazine+HCl\text{Piperazine} + 4\text{-NO}_2\text{C}_6\text{H}_4\text{SO}_2\text{Cl} \rightarrow 4\text{-[(4-nitrophenyl)sulfonyl]piperazine} + \text{HCl}
Procedure :

  • Piperazine (1 eq.) and TEA (1.2 eq.) are dissolved in dichloromethane (DCM) at 0°C.

  • 4-Nitrobenzenesulfonyl chloride (1 eq.) is added dropwise.

  • Stirred at 20°C for 16 hours.
    Workup :

  • The mixture is washed with 1M HCl, water, and brine.

  • Dried over MgSO₄ and concentrated under vacuum.
    Yield : 78–84%.

N-Alkylation with 2-Bromobutane

The remaining secondary amine on piperazine is alkylated using 2-bromobutane:
4-[(4-Nitrophenyl)sulfonyl]piperazine+CH3CH2CH(Br)CH3Target Compound+HBr4\text{-[(4-Nitrophenyl)sulfonyl]piperazine} + \text{CH}_3\text{CH}_2\text{CH(Br)CH}_3 \rightarrow \text{Target Compound} + \text{HBr}
Conditions :

  • 4-[(4-Nitrophenyl)sulfonyl]piperazine (1 eq.), 2-bromobutane (1.2 eq.), and K₂CO₃ (2 eq.) in acetonitrile.

  • Refluxed at 80°C for 12 hours.
    Workup :

  • Filtered to remove salts, concentrated, and purified via column chromatography (hexane:ethyl acetate, 3:1).
    Yield : 65–72%.

Alternative Synthetic Routes

Reductive Amination Approach

A patent (US6603003B2) describes using lithium aluminum hydride (LiAlH₄) to reduce intermediates:

  • Intermediate formation : 1-Methyl-3-phenyl-3,4-dehydropiperazine-2-one is synthesized from N-methyl ethylenediamine and methyl benzoylformate.

  • Reduction : LiAlH₄ in tetrahydrofuran (THF) at 50–55°C reduces the carbonyl group to a methylene group.
    Application : Adapting this method, the butan-2-yl group could be introduced via reductive amination of ketone precursors.

One-Pot Sequential Functionalization

A modified one-pot method avoids isolating intermediates:

  • Piperazine, 4-nitrobenzenesulfonyl chloride, and TEA are reacted in DCM.

  • Without purification, 2-bromobutane and K₂CO₃ are added directly.
    Advantages :

  • Reduces solvent use and processing time.

  • Yield : 60–68% (lower due to competing side reactions).

Optimization Strategies

Solvent and Temperature Effects

ParameterOptimal ConditionYield Impact
Sulfonation solvent DichloromethaneMaximizes solubility of intermediates.
Alkylation temperature 80°CHigher temps accelerate kinetics but risk decomposition.
Base for alkylation K₂CO₃ vs. NaOHK₂CO₃ minimizes hydrolysis of sulfonamide.

Purification Techniques

  • Recrystallization : Hexane/ethanol mixtures yield 85–90% pure product.

  • Column chromatography : Required for removing dialkylated byproducts (5–10% contamination).

Challenges and Solutions

  • Di-substitution : Excess piperazine (1.5 eq.) ensures mono-sulfonation.

  • Byproduct formation : Lowering alkylation temperature to 60°C reduces HBr-induced degradation.

  • Scale-up : Continuous flow reactors improve heat transfer and reduce reaction time by 30%.

Chemical Reactions Analysis

Types of Reactions

1-(Butan-2-yl)-4-[(4-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and piperazine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Various nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 1-(Butan-2-yl)-4-[(4-aminophenyl)sulfonyl]piperazine.

    Substitution: Various substituted piperazine derivatives.

    Hydrolysis: 4-nitrobenzenesulfonic acid and piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Butan-2-yl)-4-[(4-nitrophenyl)sulfonyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various enzymes and receptors, modulating their activity. The nitro and sulfonyl groups may play a role in binding to specific sites on the target molecules, influencing their function.

Comparison with Similar Compounds

Key Observations :

  • Butan-2-yl vs.
  • Sulfonyl vs. Carbonyl Linkers : The 4-nitrophenylsulfonyl group offers stronger electron-withdrawing effects than benzoyl or methylphenylsulfonyl groups, which may enhance binding to enzymes like kinases or proteases .

Physicochemical Data

Property 1-(Butan-2-yl)-4-[(4-nitrophenyl)sulfonyl]piperazine (Predicted) 1-Benzhydryl-4-[(4-nitrophenyl)sulfonyl]piperazine (2R)-1-(4-tert-butylphenylsulfonyl)-2-methyl-4-(4-nitrophenyl)piperazine
Molecular Formula C₁₄H₂₁N₃O₄S C₂₃H₂₃N₃O₄S C₂₁H₂₇N₃O₄S
Molecular Weight ~327.4 g/mol ~437.5 g/mol ~417.5 g/mol
Melting Point 150–170°C (estimated) Not reported Not reported
Solubility Moderate in DCM, methanol Low in water; soluble in DMSO High in chloroform
LogP (Lipophilicity) ~2.5 (estimated) ~3.8 ~3.2

Insights :

  • The butan-2-yl group likely reduces logP compared to aryl substituents, balancing lipophilicity and aqueous solubility.
  • Crystallization with methanol (common in ) suggests similar purification challenges.

Anticancer and Cytotoxic Activity

  • 1-(4-Chlorobenzhydryl)-4-benzoylpiperazine () : IC₅₀ values of 2–10 µM against liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer cells.
  • Acylsulfonylpiperazines () : Moderate activity against leukemia cell lines (e.g., K562) via kinase inhibition.

Antimicrobial Activity

  • 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-oxadiazolylpiperazines () : MIC values of 4–16 µg/mL against S. aureus and E. coli.
  • 1-(3-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine () : Broad-spectrum activity but lower potency than ciprofloxacin.

Metabolic Stability

  • The tert-butyl group in enhances metabolic stability by resisting oxidative degradation, whereas the butan-2-yl group may undergo faster hepatic metabolism.

Biological Activity

1-(Butan-2-yl)-4-[(4-nitrophenyl)sulfonyl]piperazine is a synthetic compound that belongs to the piperazine family, which is known for its diverse biological activities. This compound features a piperazine ring substituted with a butan-2-yl group and a sulfonyl group attached to a para-nitrophenyl moiety. Its unique structure suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

  • Molecular Formula : C14H20N3O4S
  • Molecular Weight : 328.39 g/mol
  • CAS Number : 441746-07-2

The biological activity of piperazine derivatives, including this compound, is primarily attributed to their interactions with various biological targets such as enzymes and receptors. The presence of the nitrophenyl group may enhance the compound's ability to interact with specific cellular targets, potentially leading to improved pharmacological profiles.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity :
    • Studies have shown that modifications to the piperazine structure can significantly influence binding affinity and anticancer activity. The nitro substitution on the phenyl ring may enhance interactions with cancer cell targets, leading to increased cytotoxicity against specific cancer cell lines.
  • Antimicrobial Properties :
    • Similar piperazine derivatives have demonstrated antimicrobial effects against various bacterial strains, suggesting that this compound may possess similar properties.
  • Enzyme Inhibition :
    • Compounds with sulfonamide groups are often studied for their ability to inhibit specific enzymes, including carbonic anhydrases and others involved in metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerEnhanced cytotoxicity against specific cancer cell lines
AntimicrobialPotential activity against various bacterial strains
Enzyme InhibitionInhibition of key metabolic enzymes (e.g., carbonic anhydrases)

Case Study: Anticancer Activity

In a study focused on piperazine derivatives, researchers synthesized various analogs and tested their anticancer properties against human cancer cell lines. The results indicated that compounds with nitrophenyl substitutions exhibited enhanced potency compared to their non-substituted counterparts. This suggests that the nitro group may play a critical role in enhancing biological activity through improved binding interactions with cellular targets.

Case Study: Antimicrobial Activity

Another research effort evaluated the antimicrobial efficacy of piperazine derivatives against Gram-positive and Gram-negative bacteria. The study found that certain derivatives exhibited significant antibacterial activity, supporting the hypothesis that structural modifications can lead to enhanced antimicrobial properties.

Q & A

Basic: What are the common synthetic routes for 1-(Butan-2-yl)-4-[(4-nitrophenyl)sulfonyl]piperazine, and what catalysts are typically employed?

Answer: The compound is synthesized via multi-step reactions, often starting with nucleophilic substitution or coupling reactions. A typical route involves reacting a piperazine derivative (e.g., 1-(butan-2-yl)piperazine) with 4-nitrophenylsulfonyl chloride under basic conditions. Palladium catalysts (e.g., Pd(OAc)₂) are used in coupling steps to enhance regioselectivity and yield . Solvents like dimethylformamide (DMF) or acetonitrile are employed to stabilize intermediates, and purification is achieved via recrystallization or column chromatography .

Basic: What analytical techniques are recommended for characterizing the molecular structure of this compound?

Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : For confirming substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves 3D geometry and confirms sulfonyl-piperazine bond angles .
  • Infrared (IR) Spectroscopy : Identifies functional groups like sulfonyl (S=O) and nitro (NO₂) stretches .

Basic: What preliminary biological activities have been reported for this compound?

Answer: Studies highlight antimicrobial and anticancer potential. The sulfonyl group enhances binding to enzymes (e.g., kinases), while the nitro group stabilizes interactions via electron-withdrawing effects. In vitro assays using bacterial cultures (e.g., E. coli) and cancer cell lines (e.g., HeLa) show dose-dependent inhibition, with IC₅₀ values ranging from 10–50 µM .

Advanced: How can researchers optimize synthesis yield and purity?

Answer: Optimization strategies include:

  • Catalyst Screening : Testing palladium complexes (e.g., PdCl₂(PPh₃)₂) to improve coupling efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates .
  • Temperature Control : Maintaining 60–80°C prevents side reactions.
  • Purification : Gradient elution in HPLC or preparative TLC ensures >95% purity .

Advanced: How can computational modeling predict bioactivity against specific targets?

Answer: Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to receptors like dopamine D3 or kinases. Comparative studies with analogs (e.g., 1-(4-nitrophenyl)piperazine) reveal that the butan-2-yl group improves hydrophobic interactions, while the sulfonyl moiety enhances hydrogen bonding . Molecular dynamics simulations (200 ns trajectories) assess stability in binding pockets .

Advanced: How to resolve contradictions in reported biological activities across studies?

Answer: Discrepancies often arise from assay variability (e.g., cell line differences) or substituent effects. Mitigation strategies include:

  • Standardized Assays : Replicate using identical protocols (e.g., MTT assay for cytotoxicity).
  • Structural Confirmation : Ensure synthesized batches match reported structures via NMR .
  • Control Compounds : Compare with reference drugs (e.g., doxorubicin) to validate activity thresholds .

Advanced: How do substituents (nitro, sulfonyl) influence reactivity and bioactivity?

Answer:

  • Nitro Group : Electron-withdrawing nature increases electrophilicity, enhancing interactions with nucleophilic residues (e.g., lysine in enzymes) .
  • Sulfonyl Group : Stabilizes hydrogen bonds with targets (e.g., kinase ATP-binding pockets) and improves metabolic stability .
  • Butan-2-yl Group : Hydrophobic side chain enhances membrane permeability, as seen in analogs with logP values ~2.5 .

Basic: What are the stability and storage recommendations for this compound?

Answer: The compound is stable at −20°C in inert atmospheres (argon). Degradation occurs under prolonged light exposure, forming nitroso byproducts. Solubility in DMSO (50 mg/mL) is preferred for stock solutions; avoid aqueous buffers (pH > 8) to prevent hydrolysis .

Advanced: What in vitro and in vivo models are suitable for evaluating pharmacological potential?

Answer:

  • In Vitro :
    • Enzyme inhibition (e.g., kinase activity assays).
    • Cell viability (MTT/WST-1 in cancer lines).
  • In Vivo :
    • Murine xenograft models for antitumor efficacy.
    • Pharmacokinetic studies (plasma half-life, bioavailability) using LC-MS quantification .

Advanced: How to conduct structure-activity relationship (SAR) studies for this compound?

Answer:

  • Analog Synthesis : Modify substituents (e.g., replace nitro with cyano or methoxy groups).
  • Bioactivity Profiling : Test analogs against a panel of targets (e.g., 5-HT receptors, COX-2).
  • Data Analysis : Use QSAR models to correlate structural features (e.g., Hammett σ values) with IC₅₀ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.